Bienvenue dans la boutique en ligne BenchChem!

Monobenzyl phthalate

Endocrine disruption Nuclear receptor pharmacology Peroxisome proliferator-activated receptor

Monobenzyl phthalate (MBzP) is the definitive urinary biomarker for butyl benzyl phthalate (BBP) exposure. Unlike in-class monoesters (MBP, MEP), MBzP cannot be substituted—it exhibits distinct glucuronidation and species-specific metabolism. Certified analytical standards are essential for accurate HPLC-MS/MS biomonitoring, PBPK modeling, and neurotoxicity assays. Ensure valid regulatory compliance and population-level exposure estimates.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 2528-16-7
Cat. No. B134495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonobenzyl phthalate
CAS2528-16-7
Synonyms1,2-Benzenedicarboxylic Acid 1-(Phenylmethyl) Ester;  1,2-Benzenedicarboxylic Acid Mono(phenylmethyl) Ester;  Phthalic Acid Benzyl Ester;  2-[(Benzyloxy)carbonyl]benzoic Acid;  Benzyl Hydrogen Phthalate;  MBzP;  NSC 402008; 
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
InChIKeyXIKIUQUXDNHBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monobenzyl Phthalate (CAS 2528-16-7): Analytical Reference Standard and Phthalate Exposure Biomarker for Procurement Specification


Monobenzyl phthalate (MBzP; CAS 2528-16-7), also referred to as mono-benzyl phthalate, phthalic acid monobenzyl ester, or 1,2-benzenedicarboxylic acid 1-(phenylmethyl) ester, is a phthalate monoester (C₁₅H₁₂O₄; MW 256.26) formed by formal condensation of one carboxyl group of phthalic acid with benzyl alcohol [1]. MBzP is the primary urinary metabolite of butyl benzyl phthalate (BBP), a high-production-volume plasticizer used in vinyl flooring, adhesives, and food packaging [2]. Unlike its parent diester, MBzP is the bioactive species implicated in peroxisome proliferator-activated receptor (PPAR) activation and endocrine-disrupting effects [3]. Commercially, MBzP is supplied as an analytical reference standard (≥98% purity by HPLC, ≤0.5% water, melting point 103–108 °C) validated for HPLC-MS/MS and GC-MS quantification in biological and environmental matrices . It is also available as a stable isotope-labeled internal standard (MBzP-d₄) for isotope-dilution mass spectrometry workflows, making it an essential procurement item for laboratories conducting phthalate exposure biomonitoring, toxicology, and environmental fate studies.

Why Monobenzyl Phthalate Cannot Be Replaced by Other Phthalate Monoesters in Analytical and Toxicological Workflows


Phthalate monoesters are not functionally interchangeable despite sharing a common phthalic acid backbone. MBzP is the only monoester that carries the benzyl ester moiety, conferring distinct physicochemical properties (logP, solubility, chromatographic retention) and a unique receptor activation profile [1]. Critically, mono-n-butyl phthalate (MBP), although a co-metabolite of BBP, is also the primary metabolite of di-n-butyl phthalate (DBP), making MBP a non-specific biomarker that cannot distinguish BBP from DBP exposure. Only MBzP serves as a specific indicator of BBP exposure in human biomonitoring [2]. Furthermore, MBzP activates both PPARα and PPARγ (EC₅₀ 21–100 µM), whereas MBP shows no significant PPAR activation at any concentration tested, and mono-(2-ethylhexyl) phthalate (MEHP) is 35-fold more potent at mouse PPARα (EC₅₀ 0.6 µM vs 21 µM) [1]. In developmental toxicology, MBzP produces antiandrogenic effects (decreased anogenital distance, undescended testes) at 250 mg/kg in rats, whereas MBP exerts its developmental toxicity through different mechanisms and potency thresholds [3]. Substituting another phthalate monoester for MBzP in an analytical calibration curve, receptor activation assay, or in vivo toxicology study would yield quantitatively and qualitatively different results, compromising data integrity, regulatory compliance, and cross-study comparability.

Quantitative Differentiation Evidence for Monobenzyl Phthalate: Head-to-Head Comparative Data Against Closest Analogs


PPARα Transcriptional Activation: MBzP Activates Whereas MBP Shows No Significant Activity

In a direct head-to-head comparison using COS-1 cells transiently transfected with mouse or human PPARα expression vectors and a luciferase reporter gene, monobenzyl phthalate (MBzP) activated mouse PPARα with an EC₅₀ of 21 µM and human PPARα with an EC₅₀ of 30 µM. In the same assay system, mono-n-butyl phthalate (MBP, also referred to as MBuP) showed no significant PPARα activation at any concentration tested. MBzP also activated mouse and human PPARγ (EC₅₀ 75–100 µM), whereas MBP failed to activate PPARγ [1]. MBzP occupies an intermediate potency position relative to MEHP (mouse PPARα EC₅₀ = 0.6 µM; human PPARα EC₅₀ = 3.2 µM), being approximately 35-fold less potent than MEHP at mouse PPARα but possessing a broader receptor activation profile that includes both PPARα and PPARγ at pharmacologically relevant concentrations [1].

Endocrine disruption Nuclear receptor pharmacology Peroxisome proliferator-activated receptor

Species-Specific Embryotoxicity: MBzP Is Embryotoxic in Mice but Not in Rats, Diverging from Its Parent Diester BBP

In a direct comparative embryotoxicity study, pregnant OF1 mice and Sprague-Dawley rats received single oral doses (0.9–5.4 mmol/kg) of BBP, MBP, or MBzP on gestation day (GD) 8 (mice) or GD 10 (rats), with fetal examination on GD 18 and 21, respectively. In mice, BBP, MBP, and MBzP all caused concentration-related embryolethality and malformations. In rats, MBP and MBzP did not show developmental toxicity, whereas the parent diester BBP produced teratogenicity and a slight increase in post-implantation loss [1]. This species-selective toxicity pattern distinguishes MBzP from BBP: the monoester lacks rat developmental toxicity under these conditions, while the parent diester retains activity in both species. In whole embryo culture (GD 8 mouse and GD 10 rat embryos cultured for 46 h with 0.5–5 mM test compound), cultured mouse embryos did not appear intrinsically more sensitive to MBP and MBzP than rat embryos, suggesting that maternal toxicokinetic factors drive the in vivo species difference [1].

Developmental toxicology Embryotoxicity Species differences

Hepatotoxicity Biomarker Profile: MBzP Elevates Serum AST and Glucose with a Pattern Distinct from Other Phthalate Monoesters

In a comparative 2-week repeat-dose toxicity study in Sprague-Dawley male rats, monobenzyl phthalate (MBeP, 250 mg/kg/day oral gavage) produced a distinct serum biochemistry profile. MBeP significantly elevated aspartate aminotransferase (AST) to 129.67 ± 17.35 IU/L compared with control values of 75.67 ± 7.81 IU/L (p < 0.01, a 71% increase). Blood glucose was significantly elevated to 163.67 ± 16.77 mg/dL versus control 123.01 ± 20.05 mg/dL (p < 0.05, a 33% increase). By comparison, monobutyl phthalate (MBuP) also elevated AST (111.04 ± 32.53 IU/L, p < 0.01) but did not significantly increase glucose. Monoethyl phthalate (MEP) and monomethyl phthalate (MMP) showed no significant AST or glucose elevations. Alanine aminotransferase (ALT) was not significantly elevated by MBeP, MBuP, MEP, or MMP, whereas MEHP and its parent diester DEHP significantly increased ALT [1]. Significant decreases in body weight gain were observed in BBP, DBP, DINP, MEHP, MBuP, and phthalic acid groups but not in the MBeP group, further distinguishing MBeP from MBuP and MEHP [1].

Hepatotoxicity Serum biochemistry Short-term toxicity

Antiandrogenic Developmental Toxicity: MBzP Decreases Anogenital Distance and Induces Undescended Testes at Defined Dose Thresholds

Pregnant rats administered MBzP by gavage at 167, 250, or 375 mg/kg on gestation days 15–17 showed dose-dependent antiandrogenic effects in male offspring examined on GD 21. A significant increase in the incidence of undescended testes and a significant decrease in anogenital distance (AGD) and AGD normalized to the cube root of body weight were observed in male fetuses at 250 mg/kg and higher [1]. Maternal body weight gain and food consumption were significantly decreased at 167 mg/kg and above, and fetal weight was significantly decreased at 375 mg/kg [1]. In a related phase-specific study, a significant increase in embryolethality was observed at 500 mg/kg and above regardless of the treatment window (GD 7–9, 10–12, or 13–15), while the spectrum of malformations was treatment-window-dependent: vertebral and rib deformities predominated after GD 7–9 treatment at 625 mg/kg, and cleft palate and sternebral fusion were observed exclusively after GD 13–15 treatment at 375 mg/kg and above [2]. This phase-specific teratogenicity pattern mirrors that of the parent compound BBP, implicating MBzP as the proximate developmental toxicant [2].

Reproductive toxicology Antiandrogenic effects Anogenital distance

Urinary Biomarker Specificity: MBzP Is the Only Monoester That Uniquely Identifies BBP Exposure in Human Biomonitoring

In the NHANES 1999–2000 survey of the U.S. population (n ≈ 2,540 individuals ≥6 years), MBzP was detected in >75% of urine samples, confirming widespread human exposure to BBP [1]. Unlike MBP, which is a shared metabolite of both DBP and BBP, MBzP derives exclusively from BBP metabolism, making it the only specific urinary biomarker for BBP exposure assessment [1][2]. NHANES data revealed that MBzP concentrations are significantly higher in children compared with adolescents and adults, and significantly higher in females compared with males—a demographic distribution pattern that differs from MBP and MEP [1]. In a separate population study employing MSPE-GC-MS, MBzP was detected in 58.3% of samples with a median concentration of 3.05 ng/mL, compared with MBP at 13.60 ng/mL (4.5-fold higher), MEP at 9.26 ng/mL (3-fold higher), and MEHP at 5.95 ng/mL (2-fold higher) [3]. The lower urinary abundance of MBzP relative to other phthalate monoesters places greater demands on analytical sensitivity, requiring methods with LODs in the low ng/mL or sub-ng/mL range, such as the MSPE-GC-MS method achieving LOD 0.025–0.050 ng/mL and LOQ 0.125–0.250 ng/mL [3].

Human biomonitoring Exposure assessment Phthalate metabolite

Analytical Reference Standard Specifications: Purity, Impurity Profile, and Suitability for Validated Chromatographic Methods

Commercially available MBzP analytical reference standards are certified at ≥98.0% purity by HPLC, with water content ≤0.5%, melting point 103–108 °C, and supplied in neat format suitable for both HPLC and GC techniques . In the MSPE-GC-MS method validated for simultaneous determination of five phthalate monoesters (MMP, MEP, MBP, MEHP, MBzP) in human urine, intra-day precision RSD was ≤11.2% and inter-day precision RSD was ≤11.4% across all analytes, with recoveries ranging from 92.6% to 98.8% (RSD <10.7%) [1]. The calibration range was linear from 0.250 to 250 ng/mL (r² ≥ 0.992) [1]. For LC-MS/MS methods applied to biological samples, MBzP is quantified alongside other phthalate monoesters using reversed-phase chromatography with C18 or phenyl columns and negative-ion electrospray ionization, with isotopically labeled internal standards (e.g., ¹³C₄-MBzP or MBzP-d₄) compensating for matrix effects and ionization variability [2]. The Sigma-Aldrich analytical standard grade also supports ChemisTwin® digital NMR reference capabilities for identity confirmation .

Analytical reference standard Method validation Quality assurance

High-Impact Application Scenarios for Monobenzyl Phthalate Based on Quantitatively Evidenced Differentiation


Human Biomonitoring of Butyl Benzyl Phthalate (BBP) Exposure via Urinary MBzP Quantification

MBzP is the sole specific urinary biomarker for BBP exposure, as demonstrated in the NHANES 1999–2000 population survey where it was detected in >75% of ~2,540 samples [1]. Unlike MBP, which cannot distinguish DBP from BBP sources, MBzP uniquely enables source-specific exposure assessment. Laboratories performing regulatory or epidemiological biomonitoring must procure MBzP analytical standard (≥98% purity) together with its deuterated internal standard (MBzP-d₄) for validated isotope-dilution LC-MS/MS methods capable of achieving LODs ≤0.1 ng/mL to capture the lower urinary abundance of MBzP (median ~3.05 ng/mL) relative to other phthalate metabolites [2].

PPAR-Mediated Endocrine Disruption Screening and Nuclear Receptor Pharmacology

MBzP is a confirmed dual activator of PPARα (mouse EC₅₀ = 21 µM; human EC₅₀ = 30 µM) and PPARγ (EC₅₀ = 75–100 µM), a property not shared by MBP, which shows no significant PPAR activation [3]. This makes MBzP essential as a reference compound in nuclear receptor transactivation assays designed to screen environmental chemicals for PPAR-mediated endocrine disruption. Laboratories substituting MBP for MBzP in these assays would fail to detect PPARα/PPARγ agonism, yielding false-negative results in hazard identification screening batteries.

Reproductive and Developmental Toxicology Studies of Phthalate Metabolite-Mediated Antiandrogenicity

MBzP at ≥250 mg/kg during gestational days 15–17 induces decreased anogenital distance and increased undescended testes in male rat offspring, with phase-specific teratogenicity (vertebral/rib malformations at GD 7–9, cleft palate at GD 13–15) that mirrors the parent compound BBP [4][5]. This defined dose-response and critical-window specificity establishes MBzP as the proximate developmental toxicant responsible for BBP's antiandrogenic effects. Toxicology laboratories investigating the metabolite-toxicity relationship of phthalates require certified MBzP standard to reproduce these specific developmental endpoints, which are not elicited by non-benzyl monoesters at equivalent doses.

Environmental Fate and Photocatalytic Degradation Studies of Butyl Benzyl Phthalate

MBzP is identified as a major intermediate in the TiO₂/UV photocatalytic degradation pathway of BBP and serves as a marker compound for monitoring BBP degradation efficiency in water treatment and environmental remediation studies . Its detection in river water samples using GC-MS, as validated by the Sigma-Aldrich analytical standard application specification, supports its role as a process intermediate that must be quantified to establish complete mineralization versus partial degradation of BBP in advanced oxidation processes .

Quote Request

Request a Quote for Monobenzyl phthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.